

physicochemical properties of 1-Ethynylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Ethynylcyclopropanecarboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **1-Ethynylcyclopropanecarboxylic Acid**

Executive Summary

1-Ethynylcyclopropanecarboxylic acid is a unique molecular scaffold of increasing interest to the pharmaceutical and materials science sectors. Its rigid, three-dimensional structure, conferred by the cyclopropane ring, combined with the reactive ethynyl group and the ionizable carboxylic acid, presents a compelling profile for molecular design. This guide provides a detailed examination of its core physicochemical properties, spectroscopic signature, and safety considerations. It is intended for researchers and drug development professionals seeking to leverage this molecule's potential in novel applications, offering both foundational data and practical, field-proven insights into its characterization and handling.

The Strategic Value of the 1-Ethynylcyclopropyl Moiety

In the landscape of medicinal chemistry, the quest for novel structures that can overcome challenges in drug metabolism, target binding, and pharmacokinetic profiles is relentless. Cyclopropane rings are often employed as "bioisosteres" for phenyl rings or gem-dimethyl groups, offering a means to explore chemical space with reduced lipophilicity and improved metabolic stability. The addition of an ethynyl group introduces a point of versatile reactivity,

suitable for "click" chemistry reactions, covalent targeting, or further functionalization. When combined into the **1-Ethynylcyclopropanecarboxylic acid** structure, these features create a powerful building block for developing sophisticated molecular entities.

Core Molecular and Physical Properties

The fundamental properties of a compound dictate its behavior from the synthesis flask to its biological target. The data for **1-Ethynylcyclopropanecarboxylic acid** are summarized below, providing a quantitative foundation for its application.

Property	Value	Source(s)
CAS Number	933755-97-6	[1]
Molecular Formula	C ₆ H ₆ O ₂	[1]
Molecular Weight	110.11 g/mol	[1][2]
IUPAC Name	1-ethynylcyclopropanecarboxylic acid	
Physical Form	White to light yellow solid	[1]
Boiling Point	195.0 ± 19.0 °C at 760 mmHg	
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[1]

Below is a diagram illustrating the molecular structure.

Caption: 2D structure of **1-Ethynylcyclopropanecarboxylic acid**.

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount. The distinct functional groups of **1-Ethynylcyclopropanecarboxylic acid** give rise to a predictable and characteristic spectroscopic signature.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid and alkyne moieties.

- O-H Stretch: A very broad and strong absorption is expected in the 2500-3300 cm^{-1} region, characteristic of the hydrogen-bonded carboxylic acid dimer.[3]
- C-H Stretch (sp^3): Aliphatic C-H stretches from the cyclopropane ring will appear just under 3000 cm^{-1} .
- C-H Stretch (sp): A sharp, distinct peak is anticipated around 3300 cm^{-1} corresponding to the terminal alkyne C-H bond.
- $\text{C}\equiv\text{C}$ Stretch: A weak to medium, sharp absorption is expected in the 2100-2250 cm^{-1} range, confirming the presence of the carbon-carbon triple bond.[3]
- C=O Stretch: A very strong, sharp absorption from the carbonyl group of the carboxylic acid should appear prominently around 1700-1725 cm^{-1} . [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - Carboxylic Acid Proton ($-\text{COOH}$): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-12 ppm range.[3] Its chemical shift can be concentration-dependent.
 - Alkynyl Proton ($-\text{C}\equiv\text{C}-\text{H}$): This proton will typically appear as a singlet in the 2-3 ppm range.
 - Cyclopropyl Protons ($-\text{CH}_2-$): The diastereotopic protons on the cyclopropane ring will exhibit complex splitting patterns (multiplets) in the upfield region, generally between 0.5-1.5 ppm.
- ^{13}C NMR:
 - Carbonyl Carbon ($-\text{COOH}$): This carbon is significantly deshielded and will appear in the 170-185 ppm region.[3]

- Alkynyl Carbons ($-C\equiv C-$): The two sp-hybridized carbons will appear in the 70-90 ppm range.
- Cyclopropyl Carbons: The quaternary carbon and the two CH_2 carbons of the cyclopropane ring will be found in the upfield region, typically between 10-35 ppm.

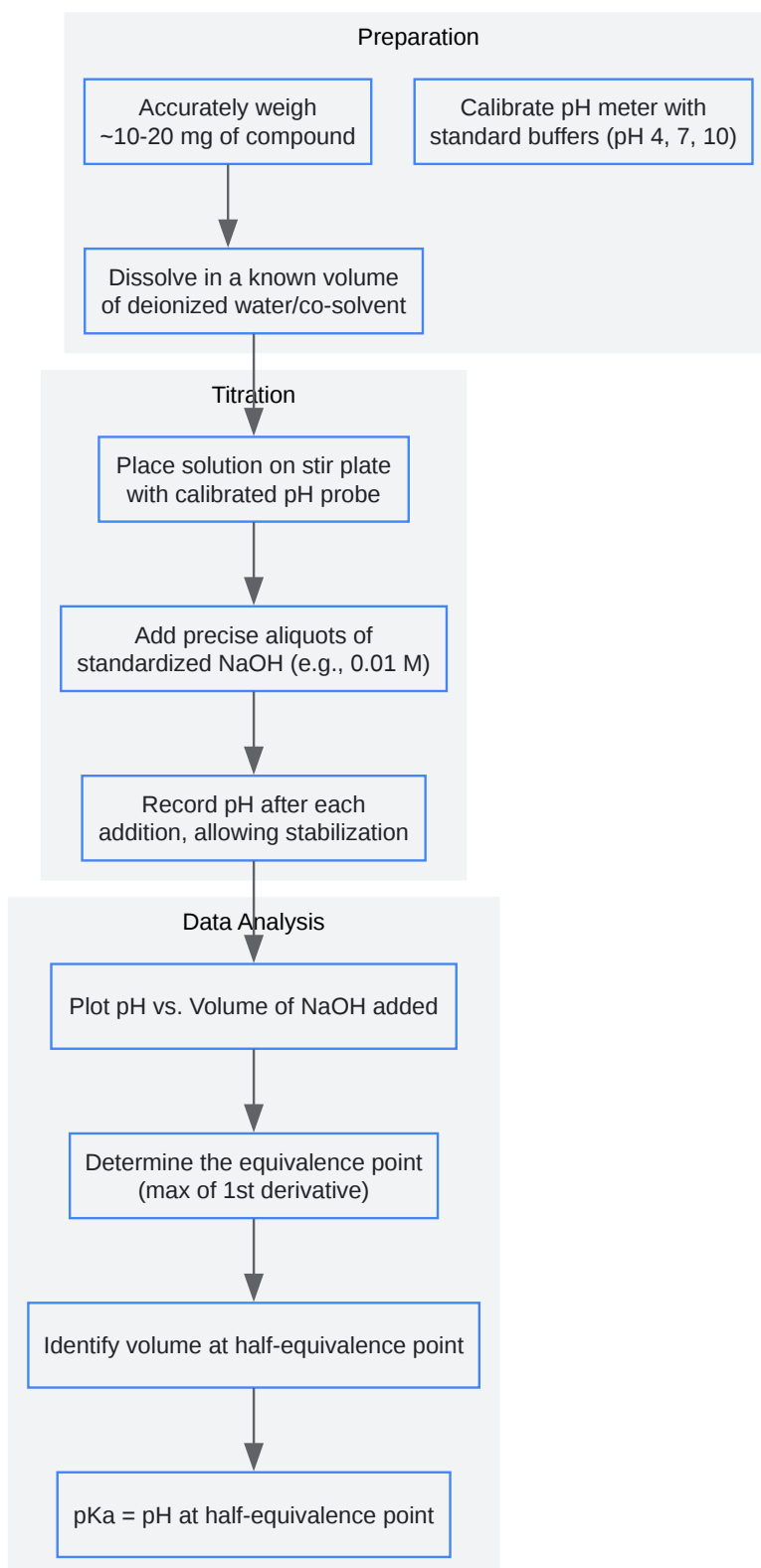
Acidity (pKa) and Lipophilicity (LogP): Pillars of Drug Development

The pKa and LogP are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

- pKa (Acid Dissociation Constant): The pKa value indicates the extent of ionization at a given pH. For a carboxylic acid, it is the pH at which 50% of the molecules are in their ionized (carboxylate) form. While an experimental value for **1-Ethynylcyclopropanecarboxylic acid** is not readily available in the cited literature, it is expected to be in the typical range for carboxylic acids, approximately 4-5. The electron-withdrawing nature of the ethynyl group may slightly lower the pKa compared to a simple alkyl-substituted cyclopropanecarboxylic acid.
- LogP (Partition Coefficient): LogP is the measure of a compound's lipophilicity, defined as the logarithm of the ratio of its concentration in octanol to its concentration in water. For the related isomer, 2-Ethynylcyclopropanecarboxylic acid, a computed XLogP3 value of 0.3 is reported.^[4] This low value suggests a relatively hydrophilic character, which is favorable for aqueous solubility but may require balancing for effective membrane permeability. Experimental determination is essential for the 1-ethynyl isomer.

Workflow for Experimental pKa Determination

The causality behind this protocol is to precisely measure the change in pH of a solution of the acid as a strong base of known concentration is added, allowing for the determination of the midpoint of the titration curve, which corresponds to the pKa.



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Caption: Workflow for potentiometric titration to determine pKa.

Synthetic Approach: A Conceptual Overview

While multiple synthetic routes can be envisioned, a common strategy for constructing such substituted cyclopropanes involves a variation of the malonic ester synthesis. This approach offers a reliable and scalable pathway.

- **Alkylation:** Diethyl malonate is first deprotonated with a suitable base (e.g., sodium ethoxide). The resulting enolate is then reacted with a propargyl halide that is protected (e.g., (3-bromoprop-1-yn-1-yl)trimethylsilane) to introduce the alkyne moiety.
- **Cyclization:** The mono-alkylated malonic ester is then reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base to form the cyclopropane ring via intramolecular dialkylation.
- **Hydrolysis and Decarboxylation:** The resulting diester is subjected to saponification (e.g., with NaOH) followed by acidification. This hydrolyzes both ester groups to carboxylic acids. Gentle heating then promotes the decarboxylation of the geminal dicarboxylic acid, yielding the monosubstituted cyclopropanecarboxylic acid.
- **Deprotection:** Finally, the silyl protecting group is removed from the alkyne (e.g., using a fluoride source like TBAF) to yield the final product, **1-Ethynylcyclopropanecarboxylic acid**.

This self-validating system ensures the correct regiochemistry, with each step yielding a characterizable intermediate, confirming the reaction's progress toward the desired target.

Safety, Handling, and Storage

As a laboratory chemical, **1-Ethynylcyclopropanecarboxylic acid** requires careful handling. The available safety data indicates the following hazards:

- GHS Pictogram: GHS07 (Harmful/Irritant)[[1](#)]
- Signal Word: Warning[[1](#)]
- Hazard Statements:
 - H302: Harmful if swallowed.

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]
- Precautionary Statements:
 - Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).
 - Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Storage: The compound should be stored at room temperature in a dry, well-ventilated place, with the container kept tightly closed.[1]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

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- To cite this document: BenchChem. [physicochemical properties of 1-Ethynylcyclopropanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:

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